Head-to-Head EGFR Inhibition: 2-Oxa-6-azaspiro[3.4]octane Derivative (21g) Outperforms Gefitinib in Kinase Assay
Compound 21g, a 4-anilinoquinazoline derivative bearing the 2-oxa-6-azaspiro[3.4]octane substituent, demonstrated higher EGFR inhibitory activity compared to the clinical lead gefitinib in a cell-free kinase assay [1]. This represents a direct, quantitative head-to-head comparison against a benchmark EGFR inhibitor.
| Evidence Dimension | EGFR Kinase Inhibitory Activity |
|---|---|
| Target Compound Data | Compound 21g (with 2-oxa-6-azaspiro[3.4]octane substituent): Higher EGFR inhibitory activity |
| Comparator Or Baseline | Gefitinib: Baseline EGFR inhibitory activity |
| Quantified Difference | Compound 21g > Gefitinib |
| Conditions | Cell-free EGFR kinase assay |
Why This Matters
This data validates that incorporating the 2-oxa-6-azaspiro[3.4]octane moiety can directly enhance EGFR kinase inhibition beyond the level of a clinically approved drug, making it a strategically valuable scaffold for next-generation kinase inhibitors.
- [1] Zhao F, Lin Z, Wang F, Zhao W, Dong X. Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors. Bioorg Med Chem Lett. 2013 Oct 1;23(19):5385-8. doi: 10.1016/j.bmcl.2013.07.049. View Source
